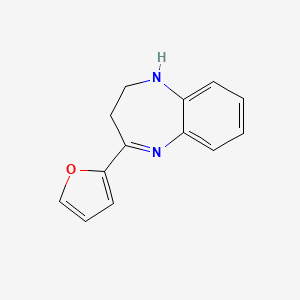

4-(呋喃-2-基)-2,3-二氢-1H-1,5-苯并二氮杂卓

货号 B1362195

CAS 编号:

394655-12-0

分子量: 212.25 g/mol

InChI 键: VGNRCODKFDNTOE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound that has been used in scientific research for a variety of purposes. It is a benzodiazepine derivative that has been studied for its potential as a therapeutic agent and its ability to act as a molecular probe for the study of various physiological processes.

科学研究应用

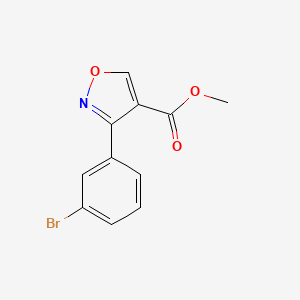

Protein Tyrosine Kinase Inhibitory Activity

- Summary of Application : A series of novel furan-2-yl (phenyl)methanone derivatives were synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity . Several new derivatives exhibited promising activity, which, in some cases, was identical to, or even better than that of genistein, a positive reference compound .

- Methods of Application : The compounds were synthesized and their structures were established on the basis of 1H-NMR, 13C-NMR and mass spectral data . They were then screened for their in vitro protein tyrosine kinase inhibitory activity .

- Results or Outcomes : Several new derivatives exhibited promising activity, which, in some cases, was identical to, or even better than that of genistein, a positive reference compound .

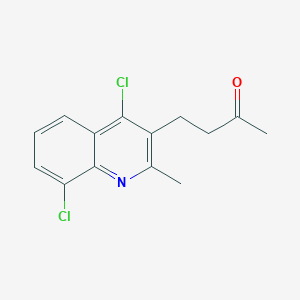

Treatment of Lung Cancer

- Summary of Application : A new chalcone series has been developed that may be useful in the treatment of lung cancer . The novel chalcones were tested against the lung cancer cell line (A549) .

- Methods of Application : MTT assay was used to detect the cytotoxic effect of the novel chalcones against the lung cancer cell line (A549) . Molecular docking studies were performed on the most two effective chalcones .

- Results or Outcomes : The study found that the novel chalcones had a cytotoxic effect on the A549 cell line .

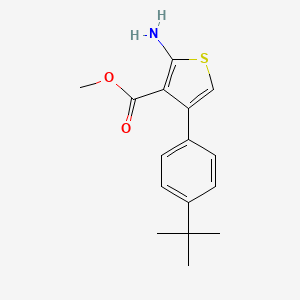

High-Performance Recyclable Furan-based Epoxy Resin

- Summary of Application : A monomer 4-(((5-(hydroxymethyl)furan-2-yl)methylene)amino)phenol (FCN) containing furan ring was designed and copolymerized with glycerol triglycidyl ether to yield epoxy resin (FCN-GTE), which intrinsically has dual hydrogen bond networks, dynamic imine structure and resultant high performance .

- Methods of Application : The FCN-GTE was synthesized and its structure was established based on various analytical techniques . The FCN-GTE-based carbon fiber composites could be completely recycled in an amine solution .

- Results or Outcomes : The FCN-GTE exhibits significantly improved mechanical properties owing to the increased density of hydrogen bond network and physical crosslinking interaction . It also possesses superior UV shielding, chemical degradation, and recyclability because of the existence of abundant imine bonds .

Furan Platform Chemicals Beyond Fuels and Plastics

- Summary of Application : Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have a wide range of applications beyond fuels and plastics .

- Methods of Application : The FPCs are synthesized from biomass and can be used to economically synthesize a spectacular range of compounds .

- Results or Outcomes : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

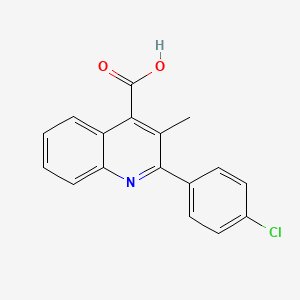

Photoreactions of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one

- Summary of Application : The photoreactions of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one have been studied . In de-aerated solutions, only the corresponding 1,2-indandiones were detected .

- Methods of Application : The photoreactions were conducted in de-aerated solutions .

- Results or Outcomes : The study found that 3-(Furan-2-yl)isobenzofuran-1(3H)-one as a secondary product was also detected with FHC in both solvents .

属性

IUPAC Name |

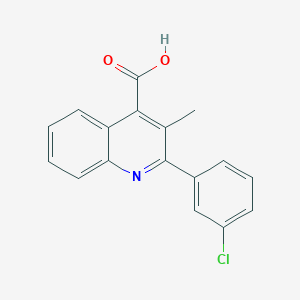

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-5-11-10(4-1)14-8-7-12(15-11)13-6-3-9-16-13/h1-6,9,14H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNRCODKFDNTOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2N=C1C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377995 |

Source

|

| Record name | 4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |

CAS RN |

394655-12-0 |

Source

|

| Record name | 4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone

25803-68-3

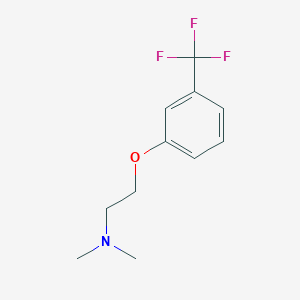

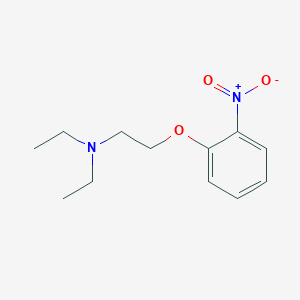

N,N-diethyl-2-(2-nitrophenoxy)ethanamine

96115-77-4

Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-

24087-45-4

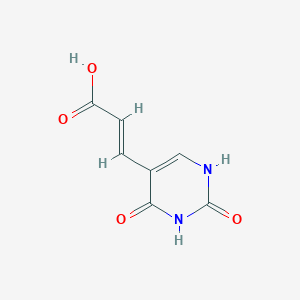

5-(trans-2-Carboxyvinyl)-uracil

37107-80-5

![1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone](/img/structure/B1362114.png)

![Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-](/img/structure/B1362116.png)

![Methyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1362130.png)

![Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate](/img/structure/B1362145.png)